Cas no 333751-97-6 (8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
333751-97-6 structure
Product Name:8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:333751-97-6
MF:C20H28N6O2
MW:384.475323677063
CID:6183780
PubChem ID:983327
Update Time:2025-07-17

8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
    • 8-((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
    • Oprea1_499572
    • 333751-97-6
    • F0887-0009
    • SR-01000446686
    • SR-01000446686-1
    • AKOS000580298
    • 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
    • Inchi: 1S/C20H28N6O2/c1-4-25(5-2)14-12-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-11-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28)
    • InChI Key: NJUCADBQMCHQPX-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(NCCN(CC)CC)N2CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 384.22737416g/mol
  • Monoisotopic Mass: 384.22737416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 82.5Ų

8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Recent Advances in the Study of 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 333751-97-6)

The compound 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 333751-97-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This purine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, particularly in the context of neurological disorders and inflammatory diseases.

One of the key areas of investigation has been the compound's interaction with adenosine receptors, specifically the A1 and A2A subtypes. Adenosine receptors play a critical role in modulating neurotransmission and inflammatory responses, making them attractive targets for drug development. Preliminary in vitro and in vivo studies have demonstrated that 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits high affinity and selectivity for these receptors, suggesting its potential as a novel therapeutic agent for conditions such as Parkinson's disease and chronic inflammation.

In addition to its receptor-binding properties, recent research has also explored the compound's pharmacokinetic profile. Studies have shown that it possesses favorable bioavailability and metabolic stability, which are crucial for its development as a viable drug candidate. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. These findings provide a solid foundation for further preclinical and clinical development.

Another noteworthy aspect of this compound is its synthetic accessibility. Recent advancements in organic synthesis have enabled the efficient production of 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione with high purity and yield. This has facilitated large-scale production for further pharmacological evaluation and has opened up new avenues for structural modifications to enhance its therapeutic efficacy and reduce potential side effects.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as potential off-target effects, long-term toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Furthermore, the translation of these findings into clinical applications will require rigorous testing in human trials to ensure safety and efficacy.

In conclusion, 8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 333751-97-6) represents a promising candidate for the treatment of neurological and inflammatory disorders. Its unique pharmacological properties, combined with recent advancements in synthesis and characterization, underscore its potential as a valuable addition to the pharmaceutical arsenal. Future research should focus on addressing the remaining challenges and advancing this compound through the drug development pipeline.

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